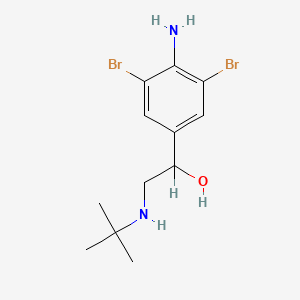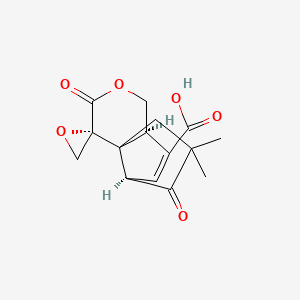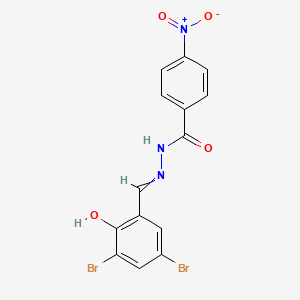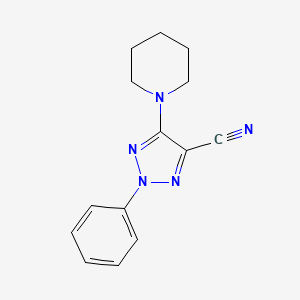
Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride and related compounds often involves complex organic synthesis routes. A notable approach includes the use of click chemistry for the synthesis of new substituted thiophene-quinoline derivatives, highlighting the versatility of this methodology in crafting compounds with significant biological activities (Othman et al., 2019). Another study reports the solvent-stabilized formation of molecular capsules incorporating quinuclidine hydrochloride, providing insights into the interactions and stabilization mechanisms of quinuclidine-based structures (Shivanyuk et al., 2003).
Molecular Structure Analysis
The crystal and molecular structure analyses of related compounds, such as (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, offer insights into the spatial arrangement and bonding patterns, contributing to a deeper understanding of their chemical behavior and potential reactivity (Nagaraju et al., 2018).
Chemical Reactions and Properties
Quinuclidin-based catalysts have been studied for their reactivity in the Baylis-Hillman reaction, revealing a correlation between the basicity of the base and reactivity. This finding underscores the influence of the quinuclidine structure on chemical reactivity, which could be pertinent to the compound (Aggarwal et al., 2003).
Physical Properties Analysis
Although specific studies on the physical properties of Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride were not found, research on related compounds provides valuable context. For example, the study of crystal structures and hydrogen bonding in related quinoline and thiophene derivatives can shed light on the physical characteristics that might be expected for this compound (Lakshminarayana et al., 2009).
Chemical Properties Analysis
The chemical properties of Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride, such as its reactivity and interaction with other molecules, can be inferred from studies on similar structures. For instance, the formation of molecular capsules and inclusion compounds involving quinuclidine underscores its potential for forming stable complexes and engaging in unique chemical interactions (Shivanyuk et al., 2003).
Applications De Recherche Scientifique
Molecular Encapsulation and Capsule Formation
Shivanyuk et al. (2003) discussed the formation of dimeric molecular capsules that encapsulate quinuclidinium cations through hydrogen bonding and bridging molecules like methanol and water. This study highlights the potential of quinuclidine derivatives in forming complex molecular structures useful in encapsulation technologies (Shivanyuk, Friese, Döring, & Rebek, 2003).
Anticancer Activity of Thiophene-Quinoline Derivatives
Othman et al. (2019) synthesized and evaluated a series of thiophene-quinoline derivatives for their anticancer activity. Although not directly related to Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride, this study indicates the relevance of thiophene and quinoline structures in medicinal chemistry, particularly in developing potential anticancer agents (Othman, Selim, El-Sayed, Tantawy, Amen, Shimizu, Okauchi, & Kitamura, 2019).
Catalytic Applications in Organic Synthesis
Research by Aggarwal, Emme, and Fulford (2003) explored the reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction, revealing a correlation between the basicity of these catalysts and their reactivity. This work underscores the utility of quinuclidine derivatives in catalyzing organic reactions, potentially including those involving Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride (Aggarwal, Emme, & Fulford, 2003).
Asymmetric Hydrogenation
Tsutsumi et al. (2009) discussed the asymmetric hydrogenation of 3-quinuclidinone, a reaction critical in synthesizing chiral molecules used in pharmaceuticals. While this study focuses on a specific quinuclidine derivative, it highlights the broader relevance of quinuclidine structures in asymmetric synthesis and chiral chemistry (Tsutsumi, Katayama, Utsumi, Murata, Arai, Kurono, & Ohkuma, 2009).
Inclusion Compounds and Material Science
Yutronic et al. (2003) described the formation of inclusion compounds between thiourea and quinuclidine, showcasing the ability of quinuclidine derivatives to form complex structures with potential applications in material science and molecular recognition (Yutronic, Merchán, Jara, González, & Garland, 2003).
Mécanisme D'action
Propriétés
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl(dithiophen-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS2.ClH/c18-16(14-3-1-9-19-14,15-4-2-10-20-15)13-11-17-7-5-12(13)6-8-17;/h1-4,9-10,12-13,18H,5-8,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUMMUPYNHXDND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(C3=CC=CS3)(C4=CC=CS4)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973323 |
Source


|
| Record name | (1-Azabicyclo[2.2.2]octan-3-yl)di(thiophen-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57734-76-6 |
Source


|
| Record name | Quiditene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057734766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Azabicyclo[2.2.2]octan-3-yl)di(thiophen-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Oxo-1-pyrrolidinyl)benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1226350.png)
![2-[[2-[5-(4-Morpholinylsulfonyl)-2-thiophenyl]-1-oxoethyl]amino]-5-phenyl-3-thiophenecarboxamide](/img/structure/B1226352.png)







![1-[2-[(4-Chlorophenyl)thio]-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1226365.png)
![2-[(2-Benzotriazol-1-yl-acetyl)-furan-2-ylmethyl-amino]-N-furan-2-ylmethyl-2-(3-methoxy-phenyl)-acetamide](/img/structure/B1226367.png)
![2,4-Dimethyl-5-furo[3,2-b]pyrrolecarboxylic acid [3-methyl-1-oxo-1-(2-oxolanylmethylamino)butan-2-yl] ester](/img/structure/B1226368.png)

![2-(N-ethylanilino)-4-thieno[3,2-d][1,3]thiazinone](/img/structure/B1226372.png)